

# 5-Dimethylaminopentylamine HCl: Technical Specifications & Applications Guide

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## Compound of Interest

Compound Name: 5-(Dimethylamino)amylamine HCl

CAS No.: 3209-46-9; 854874-17-2

Cat. No.: B2884367

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## Chemical Identity & Physicochemical Properties[1] [2][3][4]

5-Dimethylaminopentylamine is an asymmetric diamine featuring a primary amine at one terminus and a dimethyl-substituted tertiary amine at the other. This structural asymmetry is the functional core of its utility in drug development, specifically in PROTAC linker design, isobaric mass tag synthesis, and bioconjugation catalysis.

While often supplied as a free base liquid, the hydrochloride (HCl) salts are frequently generated in situ or isolated for stability. The dihydrochloride form is the thermodynamic standard for storage.

## Molecular Data Table

Property	Free Base	Dihydrochloride (2HCl)	Monohydrochloride (HCl)
CAS Number	3209-46-9	Not widely listed; custom prep	N/A
Formula			
Molecular Weight	130.23 g/mol	203.15 g/mol	166.69 g/mol
Appearance	Colorless to pale yellow liquid	White to off-white hygroscopic solid	White solid
pKa (Est.)	~10.5 (Primary), ~9.5 (Tertiary)	N/A	N/A
Solubility	Organic solvents (DCM, MeOH)	Water, Methanol, DMSO	Water, Methanol



*Critical Note on Stoichiometry: In biological buffers (pH 7.4), the primary amine (*

*) is fully protonated, while the tertiary amine (*

*) exists in equilibrium. For precise stoichiometric calculations in synthesis, assume the Dihydrochloride (*

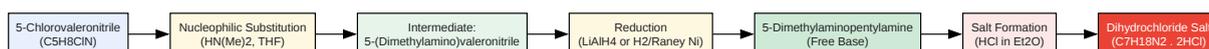
*) unless the Certificate of Analysis specifies otherwise.*

## Synthesis & Manufacturing

The synthesis of 5-Dimethylaminopentylamine requires a route that differentiates the two nitrogen termini to prevent polymerization. The most robust industrial route utilizes 5-chlorovaleronitrile as the starting scaffold.

## Synthetic Pathway

- Nucleophilic Substitution: 5-Chlorovaleronitrile is treated with excess dimethylamine. The nitrile group remains inert, protecting the future primary amine site.
- Reduction: The resulting 5-(dimethylamino)valeronitrile is reduced (using Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel) to yield the final diamine.
- Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the dihydrochloride salt.



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Figure 1: Step-wise synthesis from 5-chlorovaleronitrile to the dihydrochloride salt.

## Applications in Drug Development & Research[5]

### A. Mass Spectrometry: Isobaric Tagging

5-Dimethylaminopentylamine is a "cationic tag." When the primary amine is coupled to peptides (via carboxyl activation), the tertiary amine tail remains. Under electrospray ionization (ESI) conditions, this tertiary amine possesses a high proton affinity, enhancing the ionization efficiency of the labeled peptides. This increases the sensitivity of MS detection for low-abundance proteins [1].

### B. Internal Catalysis for Bioconjugation

A sophisticated application lies in hydrazone ligation.[1] Research demonstrates that diamines like 5-dimethylaminopentylamine can catalyze the formation of hydrazones and oximes at neutral pH. The tertiary amine group acts as an intramolecular base, facilitating the dehydration step of the carbinolamine intermediate.[1] This "internal catalysis" accelerates reaction rates by factors of 10–1000x compared to uncatalyzed reactions, making it invaluable for protein labeling where harsh pH conditions must be avoided [2].

### C. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the alkyl chain length affects the spatial orientation between the E3 ligase and the target protein. The 5-carbon chain of this molecule provides a flexible "pentyl" spacer, while the tertiary amine can be quaternized or used to modulate the linker's hydrophilicity (LogD), improving cell permeability.

## Experimental Protocol: Peptide Labeling (Cationic Tagging)

Objective: Covalent attachment of 5-dimethylaminopentylamine to a peptide C-terminus or Glutamate/Aspartate side chain to enhance MS ionization.

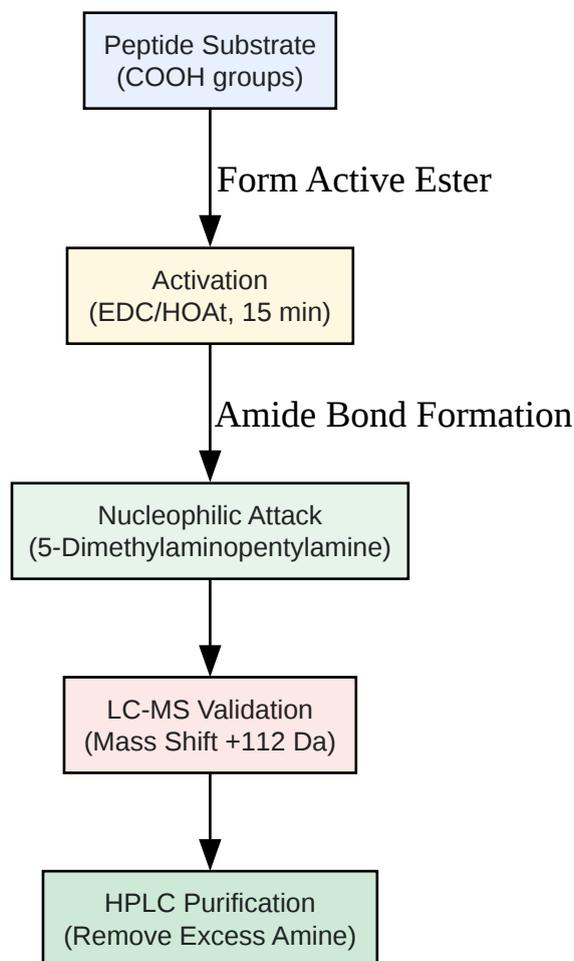
Reagents:

- Target Peptide (in DMF/DMSO)
- 5-Dimethylaminopentylamine (salt, neutralized with DIPEA)
- Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).

Workflow:

- Activation:
  - Mix Peptide solution with 10 equivalents of EDC and 10 equivalents of HOAt.
  - Incubate for 15 minutes at Room Temperature (RT) to form the active ester.
- Coupling:
  - Add 20 equivalents of 5-Dimethylaminopentylamine (pre-mixed with 40 eq. DIPEA if using the 2HCl salt).

- Note on Causality: Excess amine is required to prevent cross-linking and ensure the primary amine of the linker outcompetes internal nucleophiles.
- Reaction:
  - Agitate for 2–4 hours at RT.
  - Monitor via LC-MS for the mass shift ( per conjugation: ).
- Purification:
  - Quench with 10% acetic acid.
  - Purify via C18 Reverse-Phase HPLC (Gradient: 5-95% ACN in 0.1% Formic Acid).



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Figure 2: Workflow for enhancing peptide ionization via cationic tagging.

## Handling, Stability, and Safety

- **Corrosivity:** As a diamine, the free base is highly alkaline and corrosive to skin and eyes. The HCl salt is an irritant but safer to handle as a solid.
- **Hygroscopicity:** The dihydrochloride salt is hygroscopic. Store in a desiccator at to prevent hydrolysis or "caking."
- **Incompatibility:** Avoid strong oxidizing agents. The primary amine will react rapidly with atmospheric

(forming carbamates) if the free base is left exposed; always store under inert gas ( or ).

## References

- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. *Angewandte Chemie International Edition*. Retrieved February 9, 2026, from [[Link](#)]
- PubChem. (2025). N,N-Dimethyl-1,5-pentanediamine Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [[Link](#)]

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## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [5-Dimethylaminopentylamine HCl: Technical Specifications & Applications Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2884367#5-dimethylaminopentylamine-hcl-molecular-weight-and-formula>]

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